

Physical and chemical properties of 3-Amino-3-phenyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-phenyl-1-propanol

Cat. No.: B084735

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that serves as a crucial building block in organic synthesis and medicinal chemistry.^[1] Its structure, which incorporates a phenyl ring, a primary amine, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.^[2] This compound is particularly significant in the pharmaceutical industry as a key precursor for various biologically active compounds, including certain central nervous system agents and analgesics.^{[1][2]} Due to its chiral center, it is instrumental in the development of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.^[1]

Physical and Chemical Properties

3-Amino-3-phenyl-1-propanol is typically a white to off-white crystalline solid or powder at room temperature.^{[2][3]} It is soluble in water and common organic solvents such as methanol and ethanol.^{[3][4]} The compound is relatively stable under standard conditions but may decompose at high temperatures.^[3]

Physical Properties

The key physical properties of **3-Amino-3-phenyl-1-propanol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ NO	[2][3][5][6]
Molecular Weight	151.21 g/mol	[2][3][6]
Appearance	White to off-white needles, powder, or solid.	[2][3][5]
Melting Point	70-77 °C	[2][3][4][5]
Boiling Point	134 °C at 4 mmHg; 293 °C at 760 mmHg	[2][3][4]
Density	1.04 - 1.074 g/cm ³ (estimate)	[2][3]
Vapor Pressure	0.000809 mmHg at 25 °C	[2][3]
Refractive Index	~1.4755 (estimate)	[2][3]
pKa	14.90 ± 0.10 (Predicted)	[3][4]
LogP	1.76910	[2]

Spectral Data

Detailed spectral analyses are essential for the structural confirmation of **3-Amino-3-phenyl-1-propanol**. While specific datasets are proprietary to chemical suppliers and databases, the availability of various spectral data is documented.

Spectrum Type	Availability
¹ H NMR	Predicted spectra are available.[2]
¹³ C NMR	Predicted spectra are available.[2]
Infrared (IR)	Conforms to structure.[5]
Mass Spectrometry (MS)	Data is available in spectral databases.[7]

Experimental Protocols

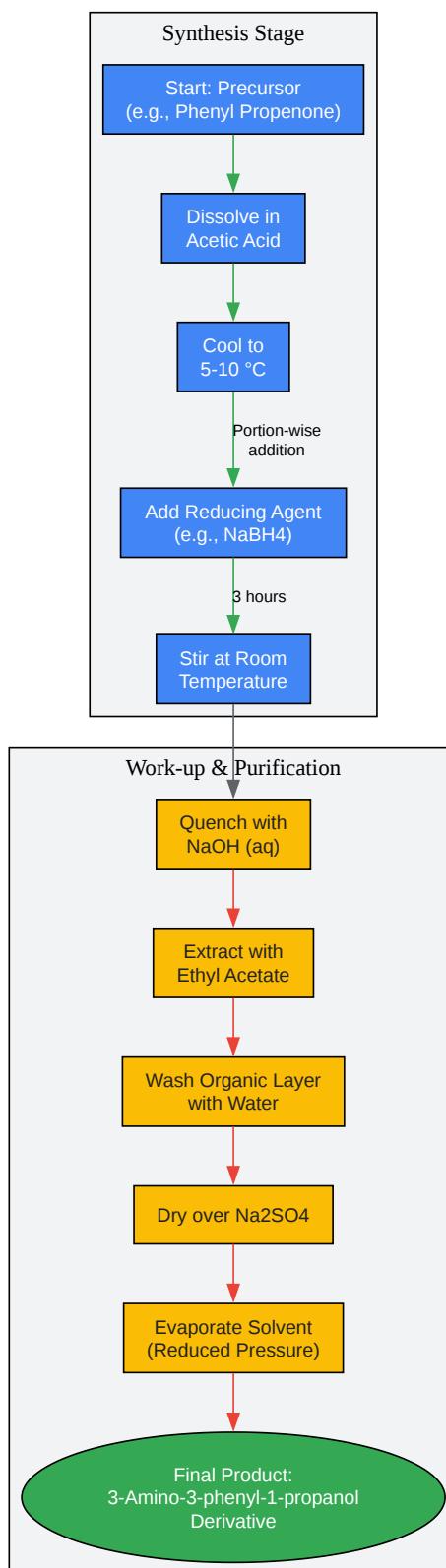
Synthesis Methodologies

Several methods for the synthesis of **3-Amino-3-phenyl-1-propanol** and its derivatives have been reported.

- Method 1: Mannich-type Reaction A common laboratory-scale synthesis involves the Mannich condensation reaction of benzamide and propionaldehyde, promoted by a base.[3]
- Method 2: Reduction of a Propenone Intermediate (for a related compound) A patented method describes the synthesis of the related compound, 3-methylamino-1-phenyl-1-propanol, which is a precursor to fluoxetine.[8] This process involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one.[8]
 - Dissolution: 3-methylamino-1-phenyl-2-propen-1-one is dissolved in glacial acetic acid.[8]
 - Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature of 5 to 10 °C.[8] The reaction mixture is stirred for 30 minutes at this temperature and then for an additional 3 hours at room temperature.[8]
 - Work-up: The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide under cooling.[8]
 - Extraction: The product is extracted from the aqueous mixture using ethyl acetate.[8]
 - Purification: The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[8]

- Method 3: Reductive Amination and Hydrogenation (for a related compound) Another industrial method involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent (such as ethanol) at 60–100 °C to form 3-methylamino-1-propiophenone hydrochloride.[9] This intermediate is then catalytically hydrogenated using a Raney nickel catalyst under a hydrogen pressure of 0.3–1.5 MPa and a temperature of 25–80 °C to yield 3-methylamino-1-phenylpropanol.[9]

Chiral Resolution


Since **3-Amino-3-phenyl-1-propanol** is a chiral molecule, separating its enantiomers is often necessary for pharmaceutical applications.

- Protocol: Chemical Resolution using a Chiral Resolving Agent A method for resolving racemic 3-amino-3-phenylpropanol uses tolylsulfonyl proline as a resolving agent.[10]
 - Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure resolving agent (e.g., tolylsulfonyl-L-proline to isolate the S-enantiomer) in a suitable solvent system, such as ethyl acetate and an alcohol.[10] This leads to the formation of diastereomeric salts.
 - Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will selectively crystallize out of the solution.
 - Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine (the desired enantiomer of 3-amino-3-phenylpropanol).[10]
 - Extraction and Purification: The enantiomerically enriched product is extracted with an organic solvent and purified. The resolving agent can often be recovered from the aqueous layer by acidification.[10]

Visualizations

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 3-amino-1-phenylpropanol derivative, based on the reduction methodology.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a 3-amino-1-phenylpropanol derivative.

Applications and Biological Relevance

The primary application of **3-Amino-3-phenyl-1-propanol** is in its role as a chiral intermediate.
[1]

- Pharmaceutical Synthesis: It is a valuable building block for synthesizing a range of pharmaceuticals.[2] Its enantiomers are particularly important for producing stereochemically pure active pharmaceutical ingredients (APIs), which can lead to drugs with improved efficacy and reduced side effects.[1]
- Chiral Ligands and Catalysts: The compound is used in the preparation of chiral ligands for asymmetric catalysis, which are employed to enhance selectivity and efficiency in various chemical reactions.[1]
- Research Chemical: In a research context, it is used to study amino acid interactions and their impact on protein structures.[1]

Safety Information

3-Amino-3-phenyl-1-propanol is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][11] It should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... guidechem.com
- 3. chembk.com [chembk.com]

- 4. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]
- 5. 292935000 [thermofisher.com]
- 6. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 9. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 10. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 11. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Amino-3-phenyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084735#physical-and-chemical-properties-of-3-amino-3-phenyl-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com